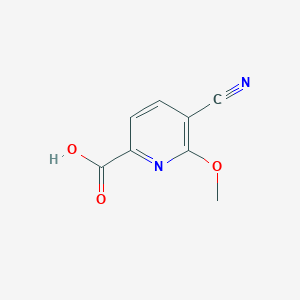

5-Cyano-6-methoxypicolinic acid

Description

5-Cyano-6-methoxypicolinic acid is a pyridine-carboxylic acid derivative featuring a cyano (-CN) group at the 5-position and a methoxy (-OCH₃) group at the 6-position of the pyridine ring. This compound is structurally related to picolinic acid, a well-studied scaffold in medicinal and agrochemical research due to its metal-chelating properties and bioactivity. The electron-withdrawing cyano group and electron-donating methoxy substituent likely influence its acidity, solubility, and reactivity compared to analogs.

Properties

IUPAC Name |

5-cyano-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-7-5(4-9)2-3-6(10-7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHWPCZSQRWYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of 6-methoxypicolinic acid followed by reduction and subsequent cyanation .

Industrial Production Methods: Industrial production of 5-Cyano-6-methoxypicolinic acid may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-6-methoxypicolinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The cyano group can be reduced to form amines.

Substitution: The cyano and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Cyano-6-methoxypicolinic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Cyano-6-methoxypicolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyano and methoxy groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Chloro-6-methoxypicolinic Acid

- Structural Differences: Replaces the cyano group with chlorine at the 5-position (C₇H₆ClNO₃ vs. C₈H₆N₂O₃ for the cyano analog) .

- Electronic Effects: Chlorine is less electron-withdrawing than cyano, reducing the acidity of the carboxylic acid group.

- Applications: Chloro-substituted picolinic acids are often used as herbicides or enzyme inhibitors. The cyano analog may exhibit enhanced binding to electrophilic targets due to stronger electron withdrawal .

5-Bromo-6-methoxypicolinic Acid

- Structural Similarity: Shares 93% structural similarity with 5-cyano-6-methoxypicolinic acid, differing only in the 5-position substituent (Br vs. CN) .

- However, bromine’s lower electronegativity may weaken intermolecular interactions .

Sulfonyl/Sulfonamide Derivatives (Compounds 6, 7, and 8)

- Functional Groups: Compounds 6–8 feature methylsulfonyl or sulfonamide groups instead of cyano/methoxy .

- Synthesis Complexity : These derivatives require multi-step reactions (e.g., SN2 substitutions, amidation) compared to simpler halogenation or cyanation routes.

Hydroxy/Methyl Derivatives

- Examples : 5-(Hydroxymethyl)picolinic acid (CID 39977-41-8) and 6-hydroxy-3-methylpicolinic acid (CID 115185-81-4) .

- Solubility: Hydroxyl groups improve aqueous solubility but reduce metabolic stability. The cyano/methoxy combination balances lipophilicity and polarity for better membrane permeability.

Data Tables

Table 1. Structural and Functional Comparison

| Compound | Substituents (Position) | Molecular Formula | Key Properties |

|---|---|---|---|

| 5-Cyano-6-methoxypicolinic acid | -CN (5), -OCH₃ (6) | C₈H₆N₂O₃ | High electron withdrawal, moderate acidity |

| 5-Chloro-6-methoxypicolinic acid | -Cl (5), -OCH₃ (6) | C₇H₆ClNO₃ | Moderate electron withdrawal, herbicide use |

| 5-Bromo-6-methoxypicolinic acid | -Br (5), -OCH₃ (6) | C₇H₆BrNO₃ | Steric hindrance, lower reactivity |

| 6-((Methylsulfonyl)methyl)picolinic acid | -CH₂SO₂CH₃ (6) | C₉H₁₁NO₄S | Enhanced H-bonding, protease inhibition |

Research Findings and Implications

- Reactivity: The cyano group in 5-cyano-6-methoxypicolinic acid likely enhances electrophilicity at the pyridine ring, enabling nucleophilic aromatic substitutions or metal coordination, unlike bulkier bromo analogs .

- Biological Relevance: Sulfonamide derivatives (e.g., Compound 7) show promise in targeting enzymes, but the cyano/methoxy combination may offer unique selectivity in kinase or receptor binding due to its electronic profile .

Biological Activity

5-Cyano-6-methoxypicolinic acid (5C6MPA) is a compound of interest in medicinal chemistry due to its various biological activities, particularly its potential as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of 5C6MPA, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-Cyano-6-methoxypicolinic acid is characterized by the presence of a cyano group and a methoxy substituent on the picolinic acid backbone. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and overall biological activity.

Research indicates that 5C6MPA exhibits significant inhibitory activity against various pathogens, including Mycobacterium tuberculosis . The compound's mechanism involves interference with bacterial growth through inhibition of essential metabolic pathways. For instance, studies have shown that 5C6MPA can disrupt mitochondrial electron transport, similar to other known antifungal agents .

Structure-Activity Relationships (SAR)

The biological activity of 5C6MPA can be influenced by modifications to its chemical structure. The following table summarizes key findings from SAR studies related to picolinic acid derivatives:

| Compound | Modification | MIC (µg/mL) against M. tuberculosis | Comments |

|---|---|---|---|

| 5C6MPA | None | 0.08 | Potent inhibitor |

| Analog A | -CH3 | 0.12 | Slightly less potent |

| Analog B | -Br | 0.15 | Moderate activity |

| Analog C | -NO2 | 0.20 | Reduced efficacy |

These findings suggest that specific substitutions can enhance or diminish the compound's antimicrobial properties.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of 5C6MPA against M. tuberculosis , it was found to exhibit a minimum inhibitory concentration (MIC) of 0.08 µg/mL, demonstrating strong antibacterial activity . This potency positions it as a promising candidate for further development in tuberculosis treatment.

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of 5C6MPA on Vero cells (green monkey kidney cells). The results indicated an IC50 greater than 10 µg/mL, suggesting a favorable safety profile for therapeutic applications . This low cytotoxicity is crucial for its potential use in human medicine.

Research Findings

Recent research has highlighted the potential of 5C6MPA in various therapeutic contexts:

- Antifungal Activity : Similar compounds have been shown to inhibit fungal growth by targeting mitochondrial functions, indicating that 5C6MPA may have analogous effects .

- Inhibition of Enzymatic Activity : Studies have indicated that picolinic acid derivatives can inhibit key enzymes involved in microbial metabolism, further supporting their role as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 5-Cyano-6-methoxypicolinic acid, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves functionalization of pyridine derivatives. For example, cyanation at the 5-position and methoxylation at the 6-position can be achieved via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Key parameters include:

- Catalyst selection : Palladium or copper catalysts for cyano group introduction .

- Temperature control : Methoxy group stability requires reactions below 100°C to prevent demethylation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-Cyano-6-methoxypicolinic acid?

Methodological Answer:

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy proton at δ ~3.9 ppm, cyano carbon at δ ~115 ppm) .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS in negative ion mode for purity assessment and molecular ion detection .

- FT-IR : Peaks at ~2240 cm (C≡N stretch) and ~1260 cm (C-O-C stretch) .

Q. What safety protocols are critical when handling 5-Cyano-6-methoxypicolinic acid in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical splash goggles .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

Q. How does the stability of 5-Cyano-6-methoxypicolinic acid vary under different pH and temperature conditions?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours) with HPLC monitoring. The compound is prone to hydrolysis in alkaline conditions due to cyano group reactivity .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, necessitating low-temperature storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 5-Cyano-6-methoxypicolinic acid in organometallic reactions?

Methodological Answer:

- DFT calculations : Model electron-withdrawing effects of the cyano group, which enhances electrophilicity at the pyridine ring’s 2- and 4-positions .

- Kinetic studies : Monitor reaction intermediates via in-situ IR or NMR to identify rate-determining steps (e.g., ligand exchange in palladium-catalyzed reactions) .

Q. How can computational modeling optimize the design of derivatives based on 5-Cyano-6-methoxypicolinic acid?

Methodological Answer:

Q. How should researchers resolve contradictory data regarding the biological activity of 5-Cyano-6-methoxypicolinic acid?

Methodological Answer:

Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of 5-Cyano-6-methoxypicolinic acid?

Methodological Answer:

Q. What strategies improve the regioselectivity of 5-Cyano-6-methoxypicolinic acid in multi-step syntheses?

Methodological Answer:

- Protecting groups : Temporarily block the methoxy group with tert-butyldimethylsilyl (TBS) to direct cyanation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 5-position .

Q. How do structural analogs of 5-Cyano-6-methoxypicolinic acid compare in terms of electronic and steric effects?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.